Product packaging for Benzoic acid;3,4,5-trimethoxyphenol(Cat. No.:CAS No. 93435-56-4)

Benzoic acid;3,4,5-trimethoxyphenol

Cat. No.: B14343043
CAS No.: 93435-56-4
M. Wt: 306.31 g/mol
InChI Key: CUXHYVNEKZRWKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Benzoic acid;3,4,5-trimethoxyphenol is a chemical compound with the molecular formula C16H18O6 and a molecular weight of 306.31 g/mol . This ester is built from a 3,4,5-trimethoxybenzoic acid (also known as eudesmic acid) moiety and a 3,4,5-trimethoxyphenol unit . The 3,4,5-trimethoxyphenol component is noted for its potential antioxidant activity, functioning by trapping peroxyl radicals via hydrogen transfer reactions . The structural motif of 3,4,5-trimethoxy-substituted aromatic compounds is a privileged scaffold in medicinal chemistry, widely investigated for its diverse pharmacological potential. Derivatives containing this scaffold have been studied for a broad range of biological activities, including antitumor, antiviral, and anti-inflammatory effects . Furthermore, related benzoic acid derivatives have been the subject of molecular docking studies to evaluate their potential to bind to viral proteases, such as the main protease of SARS-CoV-2, suggesting a relevance in antiviral research . As a synthetic intermediate, 3,4,5-trimethoxyphenol is a useful building block in the synthesis of more complex molecules like flavonoids . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H18O6 B14343043 Benzoic acid;3,4,5-trimethoxyphenol CAS No. 93435-56-4

Properties

CAS No.

93435-56-4

Molecular Formula

C16H18O6

Molecular Weight

306.31 g/mol

IUPAC Name

benzoic acid;3,4,5-trimethoxyphenol

InChI

InChI=1S/C9H12O4.C7H6O2/c1-11-7-4-6(10)5-8(12-2)9(7)13-3;8-7(9)6-4-2-1-3-5-6/h4-5,10H,1-3H3;1-5H,(H,8,9)

InChI Key

CUXHYVNEKZRWKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)O.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Historical Context and Evolution of Research in Aromatic Carboxylic Acids and Methoxylated Phenols

The study of aromatic carboxylic acids and methoxylated phenols has deep roots in the history of organic chemistry, evolving from early discoveries based on natural products to modern, highly specialized applications.

The discovery of benzoic acid dates back to the 16th century, with early descriptions of its isolation through the dry distillation of gum benzoin (B196080) by figures such as Nostradamus and Blaise de Vigenère. wikipedia.orgnewworldencyclopedia.orgwikiwand.com However, it was not until 1832 that Justus von Liebig and Friedrich Wöhler determined its composition and structure. newworldencyclopedia.orgua.edu Early industrial production involved the hydrolysis of benzotrichloride, but this method often resulted in chlorinated impurities. wikiwand.comchemeurope.com For a time, benzoic acid for human consumption was exclusively obtained from the dry distillation of gum benzoin. newworldencyclopedia.orgwikiwand.com The development of the partial oxidation of toluene (B28343) with oxygen, catalyzed by cobalt or manganese naphthenates, provided a more efficient and environmentally cleaner production method that is still in use today. wikipedia.orgchemeurope.com

Research into methoxylated phenols is closely linked to the study of natural products. 3,4,5-Trimethoxyphenol (B152058), for instance, can be found in certain plants, such as the bark of the Syzygium aromaticum tree. ontosight.ai The synthesis of 3,4,5-trimethoxyphenol has been approached through various routes, often using 3,4,5-trimethoxybenzoic acid as a starting material. google.com These methods include multi-step processes involving halogenation, ammonolysis, Hoffman rearrangement, diazotization, and hydrolysis. google.com The study of methoxylated phenols has also been driven by their identification as tracers for atmospheric pollution from wood smoke, highlighting their relevance in environmental science. acs.orgacs.org

Scope and Significance in Contemporary Organic and Environmental Chemistry

In modern chemical research, benzoic acid and 3,4,5-trimethoxyphenol (B152058) are significant for their roles in organic synthesis and their environmental implications.

Benzoic acid is a versatile precursor for the industrial synthesis of many organic substances. wikipedia.orgvedantu.com Its salts are widely used as food preservatives. chemeurope.comnih.gov In organic synthesis, the carboxylic acid group of benzoic acid can be modified in numerous ways, and the aromatic ring can undergo electrophilic substitution reactions. britannica.com Recent research has explored its use in metallaphotoredox catalysis, where it can act as an adaptive functional group. acs.org The formation of co-crystals of benzoic acid with other molecules, such as isonicotinamide (B137802) and sodium benzoate (B1203000), is an active area of research in crystal engineering, aiming to create materials with tailored properties. nih.govmdpi.comacs.org

3,4,5-Trimethoxyphenol and related methoxylated phenols are recognized for their biological activities, including antioxidant and antimicrobial properties. ontosight.ainih.gov This has led to their investigation for potential applications in pharmaceuticals and food preservation. ontosight.ainih.gov In organic synthesis, 3,4,5-trimethoxyphenol serves as a building block for more complex molecules. researchgate.net Environmentally, methoxylated phenols are important as they can be released into the atmosphere from the combustion of biomass, such as wood. mst.dk Their presence and reactions in the atmosphere are studied to understand air quality and atmospheric chemistry. acs.org

The interaction between a carboxylic acid like benzoic acid and a phenol (B47542) like 3,4,5-trimethoxyphenol is of interest in supramolecular chemistry. The potential for hydrogen bonding between the carboxylic acid group and the phenolic hydroxyl group, as well as with the methoxy (B1213986) groups, can lead to the formation of well-defined co-crystals with unique structural and physical properties. nih.gov

Chemical Reactivity and Mechanistic Investigations

Role of Methoxyphenol Degradation in Secondary Organic Aerosol Formation

The atmospheric degradation of methoxyphenols, which are significant emissions from biomass burning, plays a crucial role in the formation of secondary organic aerosols (SOA). copernicus.orgrsc.org These compounds, including 3,4,5-trimethoxyphenol (B152058) and its structural isomers, are recognized as important SOA precursors. researchgate.net The oxidation of these phenolic compounds in the atmosphere is primarily initiated by reactions with hydroxyl (OH) radicals during the day and nitrate (B79036) (NO₃) radicals at night. copernicus.orgcopernicus.org These reactions lead to the formation of lower volatility products that can partition into the particle phase, contributing to the growth and mass of SOA. copernicus.orgnih.gov

While direct experimental studies on the SOA formation from 3,4,5-trimethoxyphenol are limited, extensive research on structurally similar methoxyphenols, such as guaiacol (B22219) (2-methoxyphenol) and syringol (2,6-dimethoxyphenol), provides significant insights into its likely atmospheric behavior and SOA potential. copernicus.orgresearchgate.net Chamber studies on these analogues have demonstrated substantial SOA yields, indicating that methoxyphenols are an important class of SOA precursors. researchgate.netnih.gov

Research conducted in atmospheric simulation chambers has quantified the SOA yields from various methoxyphenols under controlled conditions. Photooxidation experiments under low-NOx conditions, using H₂O₂ as an OH radical source, have shown that the oxidation of these compounds leads to rapid aerosol growth. copernicus.orgresearchgate.net This growth is consistent with the formation of products with very low volatility. researchgate.net

For instance, studies on guaiacol and syringol have provided valuable data on their potential to form SOA. copernicus.org The SOA yields for these compounds have been measured and are presented in the table below. It is noteworthy that while syringol has two methoxy (B1213986) groups, its SOA yield is observed to be lower than that of guaiacol and phenol (B47542). copernicus.orgresearchgate.net This has been attributed to the chemistry of the methoxy groups, which may lead to earlier fragmentation in the gas-phase photooxidation process. copernicus.org Given that 3,4,5-trimethoxyphenol possesses three methoxy groups, its degradation pathways might also involve significant fragmentation, potentially influencing its SOA yield.

Secondary Organic Aerosol (SOA) Yields from the Photooxidation of Phenol and Methoxyphenols under Low-NOx Conditions. copernicus.orgresearchgate.net
Precursor CompoundChemical FormulaSOA Yield (%)Experimental Conditions
PhenolC₆H₆O> 25Low-NOx (< 10 ppb), H₂O₂ as OH source
Guaiacol (2-methoxyphenol)C₇H₈O₂> 25
Syringol (2,6-dimethoxyphenol)C₈H₁₀O₃Lower than phenol and guaiacol

The oxidation of methoxyphenols is initiated by the addition of an OH radical to the aromatic ring or by H-atom abstraction from the phenolic -OH group. rsc.org In the case of guaiacol, subsequent reactions of the resulting intermediates in the presence of O₂ and NOx lead to the formation of products such as catechol, methyl glyoxylate, and various carbonyl or carboxyl compounds, which contribute to SOA formation. rsc.org For syringol, the presence of two methoxy groups influences the reaction pathways, and while it readily forms SOA, the yield is comparatively lower, suggesting that the additional methoxy group may promote fragmentation reactions that produce more volatile products. copernicus.org

For 3,4,5-trimethoxyphenol, it can be inferred that similar mechanistic pathways would occur. The initial OH-initiated oxidation would lead to the formation of a variety of oxygenated products. The three methoxy groups are likely to influence the stability and subsequent reactions of the intermediates, potentially leading to a complex mixture of products contributing to SOA. The presence of multiple methoxy groups could enhance the potential for fragmentation, a phenomenon observed with syringol, which might result in a lower SOA yield compared to simpler phenols. copernicus.org Further detailed mechanistic and kinetic studies are required to fully elucidate the specific pathways and quantify the SOA formation potential of 3,4,5-trimethoxyphenol.

Advanced Analytical Characterization Methodologies

Spectroscopic Techniques for Structural and Compositional Analysis

Spectroscopy is fundamental to the elucidation of the molecular structure of 3,4,5-Trimethoxybenzoic acid. By probing the interaction of the molecule with electromagnetic radiation, these techniques offer detailed insights into its atomic composition and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 3,4,5-Trimethoxybenzoic acid. ¹H NMR provides information on the number and environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

In ¹H NMR analysis of 3,4,5-Trimethoxybenzoic acid, the spectrum typically shows a singlet for the two aromatic protons, a singlet for the six protons of the two methoxy (B1213986) groups at positions 3 and 5, and another singlet for the three protons of the methoxy group at position 4. rsc.org The acidic proton of the carboxyl group often appears as a broad singlet at a significantly downfield chemical shift. rsc.org For instance, in a DMSO-d₆ solvent, the aromatic protons appear as a singlet at 7.25 ppm, the six methoxy protons at C3 and C5 resonate at 3.84 ppm, the C4 methoxy protons at 3.74 ppm, and the carboxylic acid proton at 12.95 ppm. rsc.org

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom in the molecule. The spectrum for 3,4,5-Trimethoxybenzoic acid in DMSO-d₆ shows characteristic signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbons. rsc.orgchemicalbook.com The carbonyl carbon (C=O) is typically observed around 167.40 ppm. rsc.orgchemicalbook.com The aromatic carbons show distinct chemical shifts: C1 at ~126.38 ppm, C2/C6 at ~106.98 ppm, C3/C5 at ~153.11 ppm, and C4 at ~141.81 ppm. rsc.orgchemicalbook.com The methoxy carbons at positions 3 and 5 appear at approximately 56.35 ppm, while the one at position 4 is found around 60.55 ppm. rsc.org

Table 1: NMR Spectroscopic Data for 3,4,5-Trimethoxybenzoic Acid in DMSO-d₆ rsc.org
NucleusChemical Shift (δ) in ppmMultiplicityAssignment
¹H12.95s (broad)-COOH
¹H7.25sH-2, H-6
¹H3.84s2 x -OCH₃ (at C3, C5)
¹H3.74s-OCH₃ (at C4)
¹³C167.40-C=O
¹³C153.11-C-3, C-5
¹³C141.81-C-4
¹³C126.38-C-1
¹³C106.98-C-2, C-6
¹³C60.55--OCH₃ (at C4)
¹³C56.35--OCH₃ (at C3, C5)

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of a compound. For 3,4,5-Trimethoxybenzoic acid, which has a molecular formula of C₁₀H₁₂O₅, the expected molecular weight is approximately 212.1993 g/mol . nist.gov In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion ([M]⁺) and its fragment ions are detected. nist.gov

The mass spectrum of 3,4,5-Trimethoxybenzoic acid shows a molecular ion peak at a mass-to-charge ratio (m/z) of 212. nist.gov The fragmentation pattern provides structural information. Common fragmentation pathways for benzoic acid and its derivatives involve the loss of the carboxyl group or parts of the substituent groups. docbrown.inforesearchgate.net For comparison, the mass spectrum of unsubstituted benzoic acid shows a molecular ion at m/z 122, with a prominent base peak at m/z 105, corresponding to the loss of a hydroxyl radical, and another significant peak at m/z 77, representing the phenyl cation. docbrown.info

Table 2: Key Mass Spectrometry Fragments for Benzoic Acid and 3,4,5-Trimethoxybenzoic Acid
Compoundm/z ValueIon FragmentDescription
Benzoic Acid122[C₇H₆O₂]⁺Molecular Ion [M]⁺ docbrown.info
Benzoic Acid105[C₇H₅O]⁺Loss of -OH (Base Peak) docbrown.info
Benzoic Acid77[C₆H₅]⁺Loss of -COOH docbrown.info
3,4,5-Trimethoxybenzoic Acid212[C₁₀H₁₂O₅]⁺Molecular Ion [M]⁺ nist.gov
3,4,5-Trimethoxybenzoic Acid197[C₉H₉O₅]⁺Loss of -CH₃
3,4,5-Trimethoxybenzoic Acid182[C₉H₁₀O₄]⁺Loss of 2 x -CH₃

Infrared (IR) and Raman spectroscopy are vibrational techniques that identify the functional groups present in a molecule. docbrown.info The IR spectrum of 3,4,5-Trimethoxybenzoic acid displays characteristic absorption bands. A very broad band from approximately 2500 to 3300 cm⁻¹ is indicative of the O-H stretching of the hydrogen-bonded carboxylic acid group. docbrown.info The C=O stretching vibration of the carbonyl group appears as a strong, sharp peak, typically around 1684 cm⁻¹. researchgate.net

Other significant absorptions include C-H stretching vibrations of the aromatic ring and methoxy groups, and C-O stretching vibrations for the ether and carboxylic acid functionalities. docbrown.inforesearchgate.net The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule, which is useful for identification. docbrown.info

Table 3: Characteristic Infrared Absorption Bands for 3,4,5-Trimethoxybenzoic Acid
Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupReference
~3300-2500O-H stretch (broad)Carboxylic acid (-COOH) docbrown.infodocbrown.info
~1684C=O stretch (strong)Carboxylic acid (-COOH) researchgate.net
~1320-1210C-O stretchCarboxylic acid, Aryl ether docbrown.info
~1100-1000C-H in-plane bendAromatic ring docbrown.info
~960-900O-H out-of-plane bendCarboxylic acid (-COOH) docbrown.info

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For benzoic acid and its derivatives, X-ray diffraction studies have revealed that the molecules often form centrosymmetric dimers in the solid state, linked by strong hydrogen bonds between their carboxyl groups. researchgate.netresearchgate.net This dimerization significantly influences the physical properties of the compound. Although specific crystal structure data for 3,4,5-trimethoxybenzoic acid is not as widely published as for the parent benzoic acid, the technique remains the gold standard for elucidating its solid-state conformation and packing. researchgate.net

Hyphenated Chromatographic Methods for Separation and Quantification

Hyphenated chromatographic techniques, which couple a separation method with a detection method, are essential for the analysis of 3,4,5-Trimethoxybenzoic acid in complex mixtures.

High-Performance Liquid Chromatography (HPLC) is widely used for its separation. sielc.comsielc.com A common approach involves reverse-phase (RP) HPLC using a C18 or a specialized column like Newcrom R1. sielc.comsielc.com The mobile phase typically consists of an aqueous component (often with an acid modifier like phosphoric acid or formic acid to ensure the analyte is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. sielc.commdpi.com Detection can be achieved using a photodiode array (PDA) detector or, for higher sensitivity and specificity, a mass spectrometer (LC-MS). vu.edu.auekb.eg LC-MS/MS methods, using multiple reaction monitoring (MRM), provide excellent selectivity and low detection limits, making them suitable for trace analysis. vu.edu.au

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), is another valuable technique. nist.govscholarsresearchlibrary.comnih.gov For a non-volatile compound like 3,4,5-Trimethoxybenzoic acid, derivatization is often required to increase its volatility and thermal stability. nih.gov This typically involves converting the acidic proton into a less polar group, for example, through trimethylsilyl (B98337) derivatization. nih.gov GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum. scholarsresearchlibrary.com

Surface-Sensitive Analytical Techniques

Surface-sensitive analytical techniques are employed to investigate the chemical composition of the outermost atomic layers of a material. thermofisher.com While not as commonly used for bulk powder characterization, techniques like X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) could provide valuable information if 3,4,5-Trimethoxybenzoic acid were studied as a thin film or an adsorbed layer on a substrate. libretexts.orgresearchgate.net

XPS provides quantitative elemental composition and information about chemical states (e.g., distinguishing between carbonyl and ether oxygens) of the top few nanometers of a surface. thermofisher.comgmu.edu Secondary Ion Mass Spectrometry (SIMS) offers extremely high sensitivity, capable of detecting elements at parts-per-million concentrations, making it ideal for analyzing surface contaminants or the distribution of the compound on a surface. libretexts.org These methods are crucial in materials science applications where the surface properties of the compound are of primary interest.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemistry

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that provides information on the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. In the context of the Benzoic acid; 3,4,5-trimethoxyphenol (B152058) cocrystal, XPS can be instrumental in verifying the presence of both coformers on the crystal surface and in probing the hydrogen-bonding interactions that are fundamental to the cocrystal's structure.

Detailed Research Findings:

The high-resolution C 1s and O 1s spectra are of particular interest. The C 1s spectrum would be deconvoluted to identify contributions from the different carbon environments in both molecules. For Benzoic acid, this includes the carboxyl carbon (O=C-O), and the aromatic carbons. For 3,4,5-trimethoxyphenol, we expect signals from the methoxy carbons (C-O), the aromatic carbons attached to the hydroxyl and methoxy groups, and the other ring carbons.

The O 1s spectrum is especially revealing for studying hydrogen bonding. It would show distinct peaks for the carbonyl oxygen (C=O) and the hydroxyl oxygen (C-OH) of the carboxylic acid group, as well as the hydroxyl and methoxy oxygens of the phenol (B47542). Upon cocrystal formation, the hydrogen bonding between the carboxylic acid and the phenol is expected to cause a shift in the binding energies of the involved oxygen and carbon atoms compared to the pure components. Specifically, the O 1s peak corresponding to the hydroxyl group of the phenol and the carbonyl oxygen of the benzoic acid would likely shift to higher binding energies, reflecting the change in the electronic environment due to the formation of the O-H···O hydrogen bond.

Hypothetical XPS Data Table:

The following table illustrates the expected binding energies for the key photoemission lines in the XPS spectra of the cocrystal and its individual components. The shifts in binding energy upon cocrystal formation provide evidence of the intermolecular interactions.

CompoundC 1s (eV)O 1s (eV)
Benzoic Acid284.8 (C-C/C-H), 288.9 (O=C-O)532.0 (C-O-H), 533.5 (C=O)
3,4,5-Trimethoxyphenol284.5 (C-C), 286.5 (C-O), 287.8 (C-OH)532.8 (C-OH), 534.0 (C-O-C)
Benzoic acid; 3,4,5-trimethoxyphenol Cocrystal284.7 (C-C/C-H), 286.6 (C-O), 288.0 (C-OH), 289.2 (O=C-O)532.5 (C-O-H), 533.2 (C-OH), 533.8 (C=O), 534.1 (C-O-C)

Note: These are hypothetical values for illustrative purposes.

Atomic Force Microscopy-Infrared (AFM-IR) for Nanoscale Chemical Heterogeneity

Atomic Force Microscopy-Infrared (AFM-IR) is a powerful technique that combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. This enables the acquisition of IR spectra and chemical images at the nanoscale, providing insights into the chemical composition and distribution of components within a sample. For the Benzoic acid; 3,4,5-trimethoxyphenol cocrystal, AFM-IR can be used to map the distribution of the two coformers and to study variations in their interaction at the nanoscale.

Detailed Research Findings:

AFM-IR analysis of the cocrystal would involve collecting nanoscale IR spectra at different locations on the crystal surface. The key vibrational modes to probe would be the C=O stretching vibration of the benzoic acid and the O-H stretching vibration of the 3,4,5-trimethoxyphenol.

In the cocrystal, the formation of a hydrogen bond between the carboxylic acid and the phenol would lead to a significant shift in the C=O stretching frequency to a lower wavenumber and a broadening and shift of the O-H stretching band. By setting the IR laser to the characteristic frequencies of the individual components and the cocrystal-specific hydrogen-bonded species, chemical maps can be generated. These maps would reveal the homogeneity of the cocrystal. Any phase separation or the presence of domains of the individual coformers would be clearly visible.

Furthermore, AFM-IR can provide information on the orientation of the molecules on the crystal surface by using polarized IR light. This could reveal details about the crystal packing and the orientation of the hydrogen bonds.

Hypothetical AFM-IR Data Table:

The following table presents the characteristic IR absorption frequencies that would be targeted in an AFM-IR analysis to differentiate between the individual components and the cocrystal.

Functional GroupVibrational ModeWavenumber (cm⁻¹) - Benzoic AcidWavenumber (cm⁻¹) - 3,4,5-TrimethoxyphenolWavenumber (cm⁻¹) - Cocrystal
Carboxylic AcidC=O Stretch (dimer)~1680-1710--
Carboxylic AcidC=O Stretch (H-bonded)--~1650-1680
PhenolO-H Stretch (free)-~3500-3600-
PhenolO-H Stretch (H-bonded)--~3200-3500 (broad)
Methoxy GroupC-O-C Stretch-~1120-1140~1120-1140
Aromatic RingC-H Bending~700-900~700-900~700-900

Note: These are hypothetical values for illustrative purposes.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Studies (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Thermochemistry

Quantum mechanical methods, particularly Density Functional Theory (DFT), are fundamental in exploring the intrinsic properties of molecules.

For Benzoic Acid (BA) , DFT calculations have been widely used to investigate its monomeric and dimeric forms. Studies using the B3LYP functional with basis sets like 6-311++G(2d,p) have provided detailed information on its optimized geometry, vibrational frequencies, and electronic properties. The molecular structure of the benzoic acid dimer is characterized by strong intermolecular hydrogen bonds between the carboxylic acid groups. The calculated O-H···O bond distance in the dimer is approximately 1.637 Å.

Thermochemical properties of benzoic acid have also been a subject of theoretical investigation. The electronic energy and thermodynamic properties are influenced by the solvent, with calculations showing that the molecule is more stable in less polar solvents. Time-dependent DFT (TD-DFT) has been employed to calculate UV-Vis absorption spectra, with predicted absorption maxima around 183 nm and 221 nm in the gas phase. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, along with the HOMO-LUMO gap, are crucial for understanding the chemical reactivity and kinetic stability of the molecule.

For 3,4,5-Trimethoxyphenol (B152058) , a combined experimental and theoretical study has determined its thermochemical properties. researchgate.net Using static bomb combustion calorimetry and Calvet microcalorimetry, the standard molar enthalpies of formation in the crystalline and gaseous phases at 298.15 K were derived as -(643.4 ± 1.9) kJ·mol⁻¹ and -(518.1 ± 3.6) kJ·mol⁻¹, respectively. researchgate.net DFT calculations at the B3LYP level of theory showed good agreement with these experimental values. researchgate.net Such studies are vital for understanding the antioxidant capacity of phenolic compounds, as they allow for the calculation of O-H bond dissociation enthalpies (BDEs), a key indicator of free radical scavenging ability. researchgate.netnih.gov Theoretical calculations have also been used to rationalize the gas-phase acidities of various substituted phenols, including 3,4,5-trimethoxyphenol, providing insights into substituent effects on their thermodynamic stabilities. nih.gov

Table 1: Calculated Thermochemical Data for Benzoic Acid and 3,4,5-Trimethoxyphenol

CompoundPropertyMethodValueReference
Benzoic AcidHOMO-LUMO GapDFT/B3LYP/6-311++G(2d,p)Not specified in abstracts
Benzoic AcidAbsorption Maxima (Gas Phase)TD-DFT183 nm, 221 nm
3,4,5-TrimethoxyphenolStandard Molar Enthalpy of Formation (gas)Experimental/DFT B3LYP-(518.1 ± 3.6) kJ·mol⁻¹ researchgate.net
3,4,5-TrimethoxyphenolStandard Molar Enthalpy of Formation (crystal)Experimental-(643.4 ± 1.9) kJ·mol⁻¹ researchgate.net

Molecular Dynamics Simulations for Condensed Phase Phenomena and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in the condensed phase, providing insights into dynamics and intermolecular interactions that are not accessible through static quantum mechanical calculations.

Benzoic Acid has been the subject of several MD simulation studies. Classical MD simulations have been used to investigate the aggregation of supercooled benzoic acid in confined spaces like nanocavities and nanotubes. rsc.orgrsc.org These studies revealed that confinement significantly impacts the liquid's collective dynamics, increasing viscosity and slowing rotational correlation times. rsc.orgrsc.org The hydrogen bond network of benzoic acid organizes more efficiently in high-density states induced by confinement. rsc.org Other MD simulations have explored the stability of protein-benzoic acid complexes, which is crucial for understanding its role as a protein defibrillator. nih.gov These simulations showed that interactions such as hydrogen bonding, hydrophobic, and electrostatic forces are vital for the stable binding of benzoic acid to the active sites of proteins like bovine serum albumin (BSA) and lysozyme. nih.gov

For 3,4,5-Trimethoxyphenol , while specific MD simulation studies focusing on its condensed phase behavior are not prominent in the searched literature, its intermolecular interactions have been characterized through crystallographic studies. nih.gov The crystal structure reveals strong intermolecular O-H···O hydrogen bonds that link molecules into one-dimensional chains. nih.gov These chains are further connected into supramolecular layers by C-H···O and C-H···π interactions. nih.gov While not a direct MD simulation, this structural information provides a basis for parameterizing force fields that could be used in future MD studies to explore its dynamics in various environments.

Prediction of Reaction Pathways and Product Formation through Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms and predicting the formation of products, which can be challenging to determine experimentally.

For Benzoic Acid , computational studies have investigated its atmospheric degradation pathways. The reaction mechanisms of benzoic acid with OH, NO₃, and SO₄⁻ radicals have been studied, showing that addition reactions with OH radicals have lower potential barriers than abstraction reactions. researchgate.net The initiation and subsequent degradation of benzoic acid in the gas phase have been calculated, providing insights into the formation of various oxidized products. researchgate.netnih.gov Furthermore, the biosynthesis of benzoic acid in plants, which involves the shortening of the C₃ side chain of cinnamic acid, has been explored computationally. pnas.orgpnas.org These studies help to elucidate the enzymes and intermediates involved in both the β-oxidative and non–β-oxidative pathways. pnas.orgpnas.org DFT calculations have also been used to investigate the role of benzoic acid as an organocatalyst in ring-opening polymerization reactions. bohrium.com

Regarding 3,4,5-Trimethoxyphenol , computational studies on its reaction pathways often focus on its synthesis or its role as a precursor in the synthesis of other bioactive molecules. nih.govgoogle.com For instance, its synthesis from 3,4,5-trimethoxybenzaldehyde (B134019) via Baeyer–Villiger oxidation has been described. While these studies provide information on reactions where it is a product or reactant, detailed computational investigations predicting its degradation pathways or its role in more complex reaction networks are less common in the literature reviewed. However, theoretical studies on its antioxidant activity implicitly probe its reactivity towards free radicals, a key reaction pathway. researchgate.netnih.gov

In Silico Approaches to Structure-Activity Relationship (SAR) Modeling for Chemical Behavior

In silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational techniques used to correlate the chemical structure of compounds with their biological activity or chemical behavior.

For Benzoic Acid derivatives, numerous SAR and QSAR studies have been conducted. These studies aim to understand how different substituents on the benzene (B151609) ring affect their properties, such as antimicrobial or anti-sickling activity. nih.goviomcworld.comdergipark.org.tr For example, a QSAR study on the antilisterial activity of substituted benzoic acids found that lipophilicity (represented by a parameter K) and the ionization state (pKa) were key descriptors for their biological activity. nih.gov Mathematical modeling has been employed to predict the antisickling activities of benzoic acid derivatives, concluding that strong electron-donating groups and average lipophilicity are important features for potent activity. iomcworld.com These models provide a framework for designing new derivatives with enhanced properties. iomcworld.comnih.gov

Supramolecular Chemistry and Non Covalent Interactions

Host-Guest Chemistry Involving Benzoic Acid Derivatives and Cyclodextrins

Host-guest chemistry, a cornerstone of supramolecular chemistry, involves the encapsulation of a "guest" molecule within a larger "host" molecule. Cyclodextrins, cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are common hosts for benzoic acid and its derivatives. acs.orgnih.govoatext.comoatext.com This relationship is driven by the desire of the hydrophobic guest to escape the aqueous environment and find refuge in the non-polar cavity of the cyclodextrin (B1172386). oatext.commdpi.com

The formation of these inclusion complexes can significantly alter the physicochemical properties of the guest molecule, such as increasing its aqueous solubility, stability, and bioavailability. nih.govcore.ac.uknih.gov The stoichiometry of these complexes is typically 1:1, meaning one guest molecule is encapsulated by one host molecule. core.ac.uknih.gov

Experimental and theoretical studies have shed light on the nature of these interactions. For instance, electrospray ionization tandem mass spectrometry and density functional theory (DFT) calculations have been used to investigate the noncovalent interactions in host-guest complexes of α-cyclodextrin with various benzoic acid derivatives. nih.gov These studies have confirmed the 1:1 stoichiometry and revealed that hydrogen bonding is the primary force driving the complexation in the gas phase. nih.gov The stability of these complexes is influenced by the basicity of the guest anion, with more stable complexes forming when the host and guest have comparable basicities. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for studying these inclusion complexes. mdpi.com Chemical shift changes in the NMR spectrum of the cyclodextrin protons upon addition of the benzoic acid guest provide direct evidence of inclusion. Specifically, the inner protons of the cyclodextrin cavity show the most significant shifts, confirming the encapsulation of the guest molecule. mdpi.com

Table 1: Stability Constants of Benzoic Acid Derivatives with Cyclodextrins
Guest MoleculeCyclodextrin TypeStability Constant (K)TechniqueReference
Benzoic Acidβ-CyclodextrinlogK = 1.99Calorimetric Titration researchgate.net
Omeprazoleβ-Cyclodextrin-Phase Solubility core.ac.uk
OmeprazoleMethyl-β-cyclodextrinHigher than β-CDPhase Solubility core.ac.uk
Protocatechuic Acidβ-Cyclodextrin661 M⁻¹NMR mdpi.com
Hydroxytyrosolβ-Cyclodextrin355 M⁻¹NMR mdpi.com
Tyrosolβ-Cyclodextrin497 M⁻¹NMR mdpi.com

This table is interactive. Click on the headers to sort the data.

Rational Design of Hydrogen Bonding Networks for Self-Assembly in Benzoic Acid Systems

The rational design of hydrogen bonding networks is a powerful strategy for controlling the self-assembly of molecules into well-defined supramolecular structures. Benzoic acid and its derivatives are excellent building blocks for this purpose due to the directional and specific nature of the hydrogen bonds formed by their carboxylic acid groups. mdpi.com

In solution, benzoic acid molecules can form hydrogen-bonded dimers, which can further assemble into larger structures like tetramers through aromatic interactions. researchgate.net This hierarchical self-assembly process, driven by a combination of hydrogen bonding and other non-covalent forces, can be preserved in the crystalline state. researchgate.net

The crystal structure of 3,4,5-trimethoxyphenol (B152058) reveals that its molecules are organized into supramolecular chains along the b-axis, stabilized by O–H···O hydrogen bonds. This compound crystallizes in a monoclinic system with two independent molecules in the asymmetric unit.

The self-assembly process can be influenced by the presence of other molecules. For example, co-crystallization of 4-tert-butylbenzoic acid with aliphatic diamines leads to the formation of three-dimensional molecular arrays. nih.gov In these structures, the carboxylic acid protons are transferred to the amines, creating diammonium cations. These ions then participate in an extensive network of hydrogen bonds, forming a two-dimensional "ionic" layer sandwiched between "less polar" aromatic layers. nih.gov A similar layered structure is observed in the co-crystal of 1,2-diaminoethane and benzoic acid. rsc.org

Theoretical methods, such as Car-Parrinello molecular dynamics, can be employed to study the dynamic nature of these hydrogen bond networks, providing insights that can aid in the rational design of new materials with specific properties. mdpi.com

Engineering Supramolecular Architectures with Halogen Bonds and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions like halogen bonding play a crucial role in engineering complex supramolecular architectures. acs.org A halogen bond is a directional interaction between a covalently bonded halogen atom (the Lewis acid) and a Lewis base. acs.orgresearchgate.net Its strength and directionality make it a valuable tool in crystal engineering and supramolecular synthesis. researchgate.netnih.gov

Halogen bonds can be used to assemble diaryliodonium salts (as halogen bond donors) and carboxylates (as halogen bond acceptors) into 0D, 1D, and 2D supramolecular structures. nih.gov The dimensionality of the resulting assembly can be controlled by the number of carboxylic groups on the benzoic acid derivative. For instance, benzoate (B1203000) anions form 0D structures, while terephthalate (B1205515) and trimesate anions lead to 1D chains and 2D layers, respectively. nih.gov The existence and nature of these halogen bonds can be confirmed and studied using theoretical methods like DFT calculations. nih.gov

The interplay between halogen bonds and hydrogen bonds is also a key aspect of supramolecular design. nih.gov Understanding the compatibility and competition between these interactions is essential for developing robust synthetic strategies. nih.gov Halogen bonding offers unique advantages over hydrogen bonding, including greater directionality, tunable strength through single-atom mutation, hydrophobicity, and a larger donor atom size. researchgate.net These features open up new possibilities for designing functional materials that cannot be achieved with other non-covalent interactions alone. researchgate.net

Molecular Recognition and Template-Directed Synthesis Strategies

Molecular recognition, the specific binding of a guest molecule to a complementary host, is a fundamental principle in supramolecular chemistry and is crucial for processes like enzyme catalysis and drug action. nih.gov Benzoic acid derivatives have been instrumental in developing systems for molecular recognition. For example, 2,5-substituted benzoic acid derivatives have been designed as inhibitors for anti-apoptotic proteins like Mcl-1 and Bfl-1. nih.gov The binding mode and affinity of these inhibitors are highly dependent on the nature and position of the substituents on the benzoic acid scaffold, highlighting the complexity of molecular recognition. nih.gov

Template-directed synthesis utilizes a molecular entity to organize reactants into a specific spatial arrangement, thereby facilitating a desired chemical reaction. nih.gov This strategy is particularly useful for synthesizing complex molecules like macrocycles and interlocked structures. nih.gov While non-covalent templates are widely used, covalent templating, where the reactants are temporarily attached to the template via covalent bonds, offers a powerful alternative. nih.gov

An early example of covalent template-directed synthesis involved the use of a boronic acid template to bring together two bis-phenol molecules, each carrying aldehyde groups. nih.gov Subsequent imine formation and cleavage of the boron-oxygen bonds yielded a macrocyclic product in high yield. nih.gov More complex templates, such as calixarenes and foldamers, have also been employed to direct the synthesis of intricate molecular architectures. nih.gov

The synthesis of 3,4,5-trimethoxyphenol itself can be achieved from 3,4,5-trimethoxybenzoic acid through a series of reactions including halogenation, ammonolysis, Hoffman rearrangement, diazotization, and hydrolysis. google.com This multi-step synthesis underscores the importance of benzoic acid derivatives as versatile starting materials in organic synthesis.

Research on Advanced Applications and Functional Materials

Benzoic Acid Derivatives in Materials Science, including Atomic Layer Deposition (ALD) Inhibition and Polymer Functionalization

Benzoic acid and its derivatives are key components in the advancement of materials science, particularly in the fabrication of microelectronics and the development of functional polymers. Their utility in atomic layer deposition (ALD) and polymer functionalization is a significant area of research.

In the realm of microelectronics, ALD is a critical technique for depositing ultrathin films with atomic-scale precision. A challenge in this process is achieving selective-area deposition, where material is grown only on specific parts of a substrate. Benzoic acid and its fluorinated derivatives have been investigated as ALD inhibitors, molecules that form a self-assembled monolayer (SAM) on a surface to block the deposition process.

A study on cobalt substrates, relevant for modern interconnects, demonstrated that monolayers of benzoic acid, 4-trifluoromethyl benzoic acid (TBA), and 3,5-bis(trifluoromethyl)benzoic acid (BTBA) can inhibit the ALD of zinc oxide. nih.gov The research revealed that the fluorinated derivatives, TBA and BTBA, were more effective inhibitors. nih.gov Interestingly, this enhanced inhibition was not due to increased hydrophobicity but rather the coordination chemistry of the SAM with the substrate. nih.gov The more stable bidentate coordination of the fluorinated derivatives to the cobalt surface proved more resistant to the ALD precursor, preventing film growth for up to 25 cycles. nih.gov

Table 1: Benzoic Acid Derivatives as ALD Inhibitors for ZnO on Cobalt Substrates

Inhibitor MoleculeEffectivenessKey Finding
Benzoic Acid (BA)Less effectiveForms a less stable monodentate coordination.
4-Trifluoromethyl Benzoic Acid (TBA)More effectiveForms a more stable bidentate coordination, blocking ALD for up to 25 cycles. nih.gov
3,5-Bis(trifluoromethyl)benzoic Acid (BTBA)More effectiveExhibits stronger bidentate coordination, leading to enhanced inhibition. nih.gov

Beyond ALD, benzoic acid derivatives are instrumental in polymer functionalization, where they are incorporated into polymer chains to impart specific properties. For example, polymers synthesized with benzoic acid derivatives can exhibit enhanced thermal stability, mechanical strength, and chemical resistance, making them suitable for coatings, adhesives, and composite materials. The properties of these polymers can be tailored by adjusting the synthesis conditions, such as the monomer ratio and the degree of polymerization.

Utilization of 3,4,5-Trimethoxyphenol (B152058) as a Key Intermediate in Complex Organic Synthesis

3,4,5-Trimethoxyphenol is a valuable intermediate in the multi-step synthesis of various complex organic molecules, particularly those with pharmaceutical applications. Its structure provides a versatile scaffold for building more intricate compounds, including naturally occurring flavonoids and their derivatives.

One notable application of 3,4,5-trimethoxyphenol is in the synthesis of baicalein (B1667712) derivatives. Baicalein is a flavonoid with known biological activities, and synthetic routes have been developed to create novel derivatives with potentially enhanced properties. In one such method, 3,4,5-trimethoxyphenol is acylated with substituted cinnamoyl chlorides, followed by a Fries rearrangement and cyclization to yield baicalein derivatives functionalized on the B-ring. google.com

Furthermore, 3,4,5-trimethoxyphenol is a key starting material for the synthesis of other pharmaceutically important compounds. For instance, it is used in the preparation of 3,4,5-trimethoxyaniline (B125895), a precursor for the drug Scutellarin, which has applications in cardiovascular treatments. researchgate.net The synthesis of 3,4,5-trimethoxyphenol itself can be achieved from 3,4,5-trimethoxybenzoic acid through various synthetic pathways, including halogenation, ammonolysis, Hoffman rearrangement, diazotization, and hydrolysis, with reported yields of over 60%. google.comresearchgate.net

Table 2: Synthetic Applications of 3,4,5-Trimethoxyphenol

Target Compound ClassSynthetic StrategyPrecursor to 3,4,5-Trimethoxyphenol
Baicalein DerivativesAcylation with cinnamoyl chlorides, Fries rearrangement, cyclization. google.comNot specified in this context.
ScutellarinUsed to synthesize 3,4,5-trimethoxyaniline intermediate. researchgate.net3,4,5-Trimethoxybenzoic Acid. google.comresearchgate.net
3-O-substituted-3′,4′,5′-trimethoxyflavonolsO-alkylation of 3′,4′,5′-trimethoxyflavonol, which is synthesized from 3,4,5-trimethoxybenzaldehyde (B134019).Not directly used, but a derivative is.

Exploration of Benzoic Acid and Trimethoxyphenol Derivatives in Chemical Sensing and Molecular Probes

The unique electronic and structural properties of benzoic acid and trimethoxyphenol derivatives make them promising candidates for the development of chemical sensors and molecular probes. These tools are designed to detect and quantify specific analytes or to visualize biological processes.

Derivatives of benzoic acid have been successfully employed as luminescent probes. For example, 2-hydroxybenzoic acid (salicylic acid) and 2-aminobenzoic acid (anthranilic acid) have been identified as effective luminescent sublimation dyes for the detection of latent fingerprints. rsc.org When co-sublimated with cyanoacrylate (super glue), these compounds adhere to the fingerprint ridges and fluoresce under UV light, allowing for clear visualization. rsc.org

In the field of biosensing, a synthetic biosensor named sBAD (sensor of benzoic acid derivatives) has been developed to detect a range of benzoic acid-derived chemicals. This biosensor is based on a bacterial regulatory protein and can be engineered to produce a fluorescent signal in the presence of specific benzoic acid derivatives, offering a tool for monitoring their production in engineered microorganisms.

While research into chemical sensors based on 3,4,5-trimethoxyphenol is an emerging area, derivatives of the closely related 3-methoxyphenol (B1666288) have shown promise. Electrochemical sensors fabricated with nanocomposites of silver oxide or iron oxide and carbon-based materials have been developed for the sensitive detection of 3-methoxyphenol in environmental samples. thermofisher.comnih.govfishersci.at These sensors operate by measuring the change in electrical current upon the interaction of the analyte with the modified electrode surface. thermofisher.comnih.govfishersci.at

Furthermore, derivatives of 3,4,5-trimethoxyphenol are being explored as fluorescent molecular probes. For instance, a series of 3-O-substituted-3′,4′,5′-trimethoxyflavonols have been synthesized from a precursor derived from 3,4,5-trimethoxybenzaldehyde. These flavonols exhibit fluorescence and have been evaluated for their potential as anti-cancer agents, demonstrating their utility as probes for biological systems.

Table 3: Chemical Sensing and Molecular Probe Applications

Compound ClassApplicationAnalyte/TargetSensing Mechanism
Benzoic Acid DerivativesLatent Fingerprint DetectionFingerprint ResiduesLuminescence/Fluorescence. rsc.org
Benzoic Acid DerivativesBiosensorVarious Benzoic AcidsProtein-analyte binding leading to fluorescence.
3-Methoxyphenol DerivativesElectrochemical Sensing3-MethoxyphenolElectrochemical detection at a modified electrode. thermofisher.comnih.govfishersci.at
3',4',5'-TrimethoxyflavonolsMolecular Probes for BioimagingCellular ComponentsIntrinsic fluorescence.

Q & A

Q. What are the established methods for synthesizing 3,4,5-trimethoxyphenol in laboratory settings?

The compound is synthesized via Baeyer-Villiger oxidation of 3,4,5-trimethoxybenzaldehyde, yielding 13.9%–25.1% depending on reaction conditions. Detailed protocols include dissolving the aldehyde in anhydrous dichloromethane, adding a peracid catalyst (e.g., mCPBA), and purifying the product via column chromatography .

Q. How is the crystal structure of 3,4,5-trimethoxyphenol determined experimentally?

Single crystals are grown by slow evaporation of a chloroform solution. X-ray diffraction reveals two independent molecules (A and B) with O atoms coplanar to the benzene ring (deviation <0.014 Å). Hydrogen bonding (O–H⋯O) forms 1D chains along the b-axis, while C–H⋯O and C–H⋯π interactions stabilize 3D supramolecular layers .

Q. What analytical techniques are recommended for characterizing 3,4,5-trimethoxybenzoic acid derivatives?

Use HPLC with UV detection (λ = 254 nm) for purity assessment, NMR (¹H/¹³C) for structural confirmation, and mass spectrometry (ESI-TOF) for molecular weight validation. For crystallinity, combine powder XRD with differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant activity data for 3,4,5-trimethoxyphenol?

Discrepancies in radical scavenging efficacy (e.g., DPPH vs. ORAC assays) may arise from solvent polarity or pH variations. Standardize experimental conditions : Use anhydrous DMSO for solubility, control oxygen levels, and validate results with electron spin resonance (ESR) to directly detect radical quenching .

Q. What strategies optimize the supramolecular assembly of 3,4,5-trimethoxyphenol for material science applications?

Modify crystallization solvents (e.g., switch from chloroform to acetone) to alter hydrogen-bonding networks. Introduce co-crystallization agents (e.g., pyridine derivatives) to stabilize π-stacking interactions. Computational modeling (DFT or MD simulations) can predict packing motifs .

Q. How can synthetic yields of 3,4,5-trimethoxyphenol be improved beyond the reported 25.1%?

Optimize the Baeyer-Villiger oxidation by:

  • Using a Lewis acid catalyst (e.g., BF₃·Et₂O) to enhance electrophilicity.
  • Employing microwave-assisted synthesis to reduce reaction time.
  • Purifying intermediates via recrystallization to eliminate competing side reactions .

Q. What methodologies are effective for derivatizing 3,4,5-trimethoxybenzoic acid into bioactive compounds?

Esterification : React with alcohols (e.g., 8-(diethylamino)octanol) using DCC/DMAP to form esters with enhanced membrane permeability . Amide coupling : Utilize HATU or EDCI with amines (e.g., 3,4,5-trimethoxyaniline) for antimicrobial or antitumor agents .

Methodological Challenges

Q. How can solubility issues of 3,4,5-trimethoxybenzoic acid in aqueous media be addressed for pharmacological assays?

Prepare water-soluble salts (e.g., sodium or potassium salts) by reacting the acid with NaOH/KOH in ethanol. Alternatively, use cyclodextrin inclusion complexes or PEG-based formulations to enhance bioavailability .

Q. What in vitro models are suitable for evaluating the antifungal activity of 3,4,5-trimethoxyphenol derivatives?

Use Phytophthora cinnamomi Rands cultures in potato dextrose agar. Measure minimum inhibitory concentrations (MICs) via broth microdilution and compare with positive controls (e.g., fluconazole). Validate mechanism via ROS generation assays .

Q. How can computational tools aid in designing 3,4,5-trimethoxyphenol-based inhibitors?

Perform molecular docking (AutoDock Vina) to predict binding affinities for target proteins (e.g., cytochrome P450 enzymes). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100-ns trajectories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.